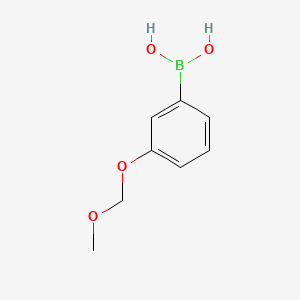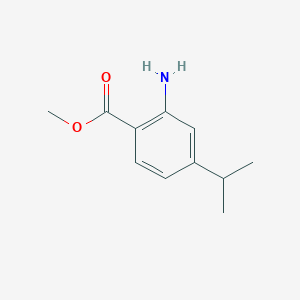
2,2,6,6-テトラメチル-3,5-ジオキソヘプタン-4-イリド リチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium is an organolithium compound widely used in various fields of chemistry. It is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry. The compound is characterized by the presence of a lithium ion coordinated to a 2,2,6,6-tetramethyl-3,5-heptanedionato ligand, which provides unique chemical properties.
科学的研究の応用
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium has a wide range of scientific research applications:
作用機序
Target of Action
It is known that this compound can be used as an organic synthesis raw material .
Biochemical Pathways
It is known that this compound can be used in various applications including organic synthesis , suggesting that it may influence a variety of biochemical pathways.
Action Environment
It is known that this compound should be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with a lithium base. One common method is to dissolve 2,2,6,6-tetramethyl-3,5-heptanedione in anhydrous tetrahydrofuran and add lithium diisopropylamide at low temperatures. The reaction mixture is then stirred and allowed to warm to room temperature, resulting in the formation of (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium .
Industrial Production Methods
Industrial production of (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and purified through recrystallization or distillation techniques .
化学反応の分析
Types of Reactions
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium salts of the corresponding carboxylic acids.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The lithium ion can be substituted with other metal ions to form metal complexes.
Common Reagents and Conditions
Common reagents used in reactions with (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various metal salts for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include lithium salts, lithium alkoxides, and various metal complexes, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A precursor to (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium, used as a ligand in metal complexes.
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate): A similar compound used in catalysis and material science.
Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with applications in catalysis and material science.
Uniqueness
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium is unique due to its high reactivity and stability, making it a versatile reagent in synthetic chemistry. Its ability to form stable complexes with various metal ions sets it apart from other similar compounds .
特性
CAS番号 |
22441-13-0 |
|---|---|
分子式 |
C11H20LiO2 |
分子量 |
191.2 g/mol |
IUPAC名 |
lithium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H2,1-6H3; |
InChIキー |
GSPVGSMROLCBGA-UHFFFAOYSA-N |
SMILES |
[Li+].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C |
正規SMILES |
[Li].CC(C)(C)C(=O)CC(=O)C(C)(C)C |
Key on ui other cas no. |
22441-13-0 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol](/img/structure/B1593003.png)


![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)






